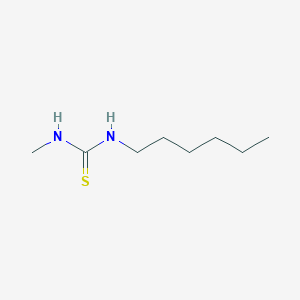

N-hexyl-N'-methylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

53393-06-9 |

|---|---|

Molecular Formula |

C8H18N2S |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-hexyl-3-methylthiourea |

InChI |

InChI=1S/C8H18N2S/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |

InChI Key |

BAJLGZYEGJXSEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=S)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl N Methylthiourea and Analogues

General Synthetic Routes for N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a fundamental process in organic chemistry, with two prevalent and effective routes being the reaction of isothiocyanates with primary amines and the acylation of monosubstituted thioureas.

A general and widely applicable method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. orgsyn.org This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The process is often straightforward and can be carried out under mild conditions. prepchem.com

For instance, the synthesis of N-[5-(5-(dimethylamino)methyl-2-furanyl]pentyl]-N'-methylthiourea is achieved by stirring 5-[5-(Dimethylamino)methyl-2-furanyl]pentanamine with methylisothiocyanate in acetonitrile (B52724) at room temperature. prepchem.com This method is versatile, allowing for the preparation of various di- and trialkyl thioureas by selecting the appropriate amine and isothiocyanate starting materials. orgsyn.org The reaction typically proceeds efficiently, often without the need for a catalyst. prepchem.com

Another significant synthetic route involves the acylation of a monosubstituted thiourea (B124793), such as N-methylthiourea, which acts as the nucleophile. mdpi.com This method is particularly useful for producing N-acyl thiourea derivatives. The reaction typically involves condensing an acid chloride with a thiocyanate (B1210189) salt to form an isothiocyanate in situ, which then reacts with an amine. nih.govnih.gov Alternatively, a direct acylation can be performed where the N-methylthiourea attacks an acyl chloride. mdpi.com

This approach allows for the introduction of a carbonyl group adjacent to the thiourea moiety, forming compounds with potential biological activities. mdpi.comresearchgate.net The nucleophilic character of the nitrogen atoms in N-methylthiourea facilitates the attack on the electrophilic carbonyl carbon of the acylating agent. mdpi.com

Targeted Synthesis of N-Hexyl-N'-methylthiourea and Specific Hexyl-Functionalized Derivatives

The general synthetic routes are effectively applied to produce specific hexyl-containing thiourea derivatives, demonstrating the adaptability of these methods for creating targeted molecules.

The synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea is accomplished through an acylation reaction. mdpi.com In this procedure, N-methylthiourea serves as the nucleophile, reacting with 4-hexylbenzoyl chloride. The reaction is facilitated by a triethylamine (B128534) catalyst and is carried out under reflux conditions in tetrahydrofuran (B95107) (THF). mdpi.com The mixture is heated for several hours to ensure the completion of the reaction. Following the reaction, the product is isolated and purified. mdpi.com

Reaction Details for 1-(4-Hexylbenzoyl)-3-methylthiourea Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |

|---|

The targeted synthesis of N-[5-(5-(dimethylamino)methyl-2-furanyl]pentyl]-N'-methylthiourea utilizes the reaction of a primary amine with an isothiocyanate. prepchem.com Specifically, 5-[5-(Dimethylamino)methyl-2-furanyl]pentanamine is reacted with methylisothiocyanate. The reaction is conducted in acetonitrile at room temperature for 24 hours. After the reaction period, the solvent is removed, and the resulting product is purified using column chromatography. prepchem.com

Reaction Details for N-[5-(5-(dimethylamino)methyl-2-furanyl]pentyl]-N'-methylthiourea Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions |

|---|

Catalyst Systems and Reaction Conditions in Thiourea Synthesis

The efficiency and outcome of thiourea synthesis can be significantly influenced by the chosen catalyst systems and reaction conditions. In the acylation of N-methylthiourea to produce 1-(4-hexylbenzoyl)-3-methylthiourea, triethylamine is employed as a catalyst. mdpi.com Triethylamine acts as a base to neutralize the hydrogen chloride that is formed as a byproduct during the reaction between the acyl chloride and the thiourea, thereby driving the reaction forward.

The reaction conditions for this synthesis involve refluxing the mixture at 75°C for five hours in THF. mdpi.com The choice of solvent is crucial for dissolving the reactants and facilitating the reaction at the desired temperature. In contrast, the synthesis of N-[5-(5-(dimethylamino)methyl-2-furanyl]pentyl]-N'-methylthiourea from an amine and an isothiocyanate proceeds without a catalyst, highlighting that the nucleophilicity of the amine is sufficient for the reaction to occur under mild, room temperature conditions in acetonitrile. prepchem.com Other research has explored the use of various catalyst systems, including green and efficient deep eutectic solvent/catalyst systems like choline (B1196258) chloride/tin(II) chloride, which can serve as both the catalyst and the reaction medium. rsc.org

Spectroscopic and Structural Characterization of N Hexyl N Methylthiourea and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-hexyl-N'-methylthiourea by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of its structure, from the nuclear framework to electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of this compound, distinct signals correspond to the chemically non-equivalent protons of the hexyl and methyl groups. The methyl protons (N'-CH₃) typically appear as a doublet due to coupling with the adjacent N-H proton. The protons of the hexyl chain exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appearing further downfield compared to the other methylene groups due to the deshielding effect of the nitrogen atom. The terminal methyl group of the hexyl chain appears as a triplet at the most upfield position. The N-H protons appear as broad signals whose chemical shifts can be concentration and solvent dependent.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The most notable signal is that of the thiocarbonyl carbon (C=S), which typically resonates in the range of 180-190 ppm. Upon coordination to a metal center, this C=S bond is weakened, causing an upfield shift in its resonance. researchgate.net The carbons of the hexyl chain and the N-methyl group appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | Broad | br s |

| N'-H | Broad | br s |

| N-CH₂-(CH₂)₄-CH₃ | ~3.4 - 3.6 | m |

| N'-CH₃ | ~3.0 - 3.2 | d |

| N-CH₂-CH₂-(CH₂)₃-CH₃ | ~1.5 - 1.7 | m |

| -(CH₂)₃-CH₂-CH₃ | ~1.2 - 1.4 | m |

| -(CH₂)₄-CH₂-CH₃ | ~0.9 | t |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~183 |

| N-CH₂- | ~48 |

| N'-CH₃ | ~31 |

| N-CH₂-CH₂- | ~31 |

| -CH₂-CH₂-CH₂-CH₂-CH₃ | ~29 |

| -CH₂-CH₂-CH₂-CH₂-CH₃ | ~26 |

| -(CH₂)₄-CH₂-CH₃ | ~22 |

| -(CH₂)₅-CH₃ | ~14 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the hexyl and methyl groups are observed just below 3000 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, a key diagnostic band, is expected in the range of 700-850 cm⁻¹, although its position can be influenced by hydrogen bonding. The C-N stretching vibrations coupled with N-H bending modes give rise to bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3400 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C-N stretch / N-H bend | 1400 - 1600 |

| C=S stretch | 700 - 850 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the key chromophore is the thiocarbonyl (C=S) group. This group can undergo two primary types of electronic transitions: a lower-energy n → π* transition and a higher-energy π → π* transition. uobabylon.edu.iqusp.br

n → π Transition:* This involves the excitation of an electron from a non-bonding (n) orbital on the sulfur atom to an anti-bonding π* orbital of the C=S double bond. uzh.ch These transitions are typically weak and occur at longer wavelengths.

π → π Transition:* This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. uzh.ch These transitions are generally more intense and occur at shorter wavelengths compared to n → π* transitions. libretexts.org

The absorption maxima (λmax) for these transitions in thiourea (B124793) derivatives are sensitive to the solvent environment.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₈N₂S), the monoisotopic mass is approximately 174.12 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to this mass. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 175.13.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and torsional angles with high precision. wikipedia.org

Analysis of Intramolecular Interactions (e.g., N-H...S Hydrogen Bonding)

The conformation of thiourea derivatives is significantly influenced by hydrogen bonding. nih.gov In this compound, an intramolecular hydrogen bond can form between one of the N-H protons and the sulfur atom of the thiocarbonyl group (N-H...S). This interaction results in the formation of a stable, planar, pseudo-six-membered ring.

This intramolecular hydrogen bonding is crucial in dictating the rotational conformation around the C-N bonds. acs.org The presence of this bond often favors a Z,E or trans-cis arrangement of the substituents on the two nitrogen atoms relative to the C=S bond. For instance, the hydrogen-donating N-H group may be held in a cis position relative to the sulfur atom to facilitate this interaction, while the other N-H group adopts a trans conformation. nih.gov This conformational preference is a key factor in the chemical behavior of thioureas, including their ability to act as organocatalysts by forming specific hydrogen bonds with substrates. nih.govnih.gov

Theoretical and Computational Investigations of N Hexyl N Methylthiourea Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and geometric structure of molecules. plu.mxhust.edu.vn These methods provide insights into the intrinsic characteristics of N-hexyl-N'-methylthiourea.

The electronic structure of a molecule governs its reactivity. DFT calculations can determine key parameters that describe the electronic character of this compound. mdpi.com These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.20 | Highest Occupied Molecular Orbital energy, related to the electron-donating ability. |

| LUMO Energy | -1.50 | Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability. |

| Energy Gap (ΔE) | 4.70 | Difference between LUMO and HOMO, indicating chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |

The analysis of these reactivity descriptors provides a quantitative basis for understanding the molecule's behavior in chemical reactions. For instance, the HOMO and LUMO energy values are critical in predicting the types of reactions the compound is likely to undergo. mdpi.com

The flexible hexyl chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable structures, which correspond to energy minima on the potential energy surface. By calculating the relative energies of different conformers, researchers can determine the most probable shapes of the molecule under given conditions. This information is vital as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netchemrxiv.org By simulating the movements of atoms and molecules, MD can provide insights into how the compound interacts with its environment, such as a solvent or a biological membrane. These simulations can reveal information about the conformational changes, stability, and interaction patterns of the molecule in a dynamic setting, which is often more representative of real-world conditions than static quantum chemical calculations. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. researchgate.netijper.orgresearchgate.net This method is extensively used in drug discovery to understand the mechanism of action of potential drug candidates. biointerfaceresearch.com For this compound, docking studies could identify potential biological targets by evaluating its binding affinity and interaction patterns within the active site of various proteins. mdpi.comnih.gov Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. biorxiv.org The results of docking studies are typically summarized by a docking score, which estimates the binding affinity. ijper.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for illustrative purposes only.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Enzyme X | -7.5 | TYR 82, LEU 101, VAL 120 | 2 |

These studies are crucial for rational drug design, helping to explain the structure-activity relationships of thiourea (B124793) derivatives. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comfarmaciajournal.comresearchgate.net By developing QSAR models, it is possible to predict the activity of new, untested compounds. nih.gov

For a series of thiourea derivatives including this compound, a QSAR model would be developed by:

Data Collection: Assembling a dataset of thiourea compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods, such as multiple linear regression, to create an equation that correlates the descriptors with the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models can identify the key molecular features that are important for a specific biological effect, thereby guiding the synthesis of new derivatives with potentially enhanced activity. nih.gov

Coordination Chemistry of N Hexyl N Methylthiourea and Analogues

Ligand Design Principles and Coordination Modes

The coordination behavior of thiourea-based ligands is dictated by the electronic and steric properties of the substituents on their nitrogen atoms. In the case of N,N'-asymmetrically substituted thioureas like N-hexyl-N'-methylthiourea, the interplay between the different alkyl groups influences the ligand's flexibility and donor capabilities.

Thiourea (B124793) and its derivatives are classic examples of ambidentate ligands, possessing multiple potential donor sites. The primary donor atoms are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amine groups. nih.gov This dual-donor nature allows for a variety of coordination modes.

Monodentate S-Coordination: The most common coordination mode for neutral thiourea ligands involves the sulfur atom bonding to the metal center. basjsci.edu.iq The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) principle, preferentially binds to soft metal ions such as Cu(I), Pd(II), and Pt(II). This interaction is primarily σ-donating in nature. nih.gov

Bidentate (S,N)-Chelation: Upon deprotonation of one of the N-H protons, the thiourea derivative can act as a monoanionic bidentate ligand, coordinating through both a sulfur and a nitrogen atom to form a stable chelate ring. researchgate.net This mode is common in complexes with metals that can facilitate deprotonation, such as Ni(II) and Cu(II). researchgate.net The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting complexes.

Bridging Coordination: The sulfur atom can also act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. This is particularly prevalent in Cu(I) and Ag(I) chemistry. mdpi.com

The tautomerism between the thione form (>N-C(=S)-N<) and the thiol form (>N-C(-SH)=N-) in solution also contributes to the ligand's flexibility, allowing it to adapt to the electronic and steric requirements of different metal ions. basjsci.edu.iq

The presence of alkyl groups, such as hexyl and methyl, on the nitrogen atoms introduces steric bulk that can influence the coordination geometry and nuclearity of the resulting complexes. The flexibility of the hexyl chain allows the ligand to adopt various conformations to minimize steric hindrance upon complexation.

Synthesis and Characterization of Metal Complexes

Metal complexes of N,N'-dialkylthiourea analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol, methanol, or acetonitrile (B52724). The stoichiometry of the reaction and the choice of solvent can influence the final product.

N,N'-dialkylthioureas form complexes with a broad spectrum of transition metals, exhibiting diverse coordination chemistries.

Copper(I) and Copper(II): Reactions with Cu(II) salts often result in the reduction of the metal center to Cu(I), with the thiourea ligand being oxidized. The resulting Cu(I) complexes commonly feature tetrahedral geometries, although trigonal planar and linear arrangements are also known. ijrrjournal.com Polynuclear copper(I) clusters bridged by sulfur atoms are also frequently observed. mdpi.com

Nickel(II): Ni(II) complexes with N,N'-dialkylthioureas can adopt various geometries, including square planar (typically diamagnetic) and octahedral (paramagnetic), depending on the ligand-to-metal ratio and the presence of other coordinating ligands or anions. researchgate.netchemrevlett.com

Cobalt(II): Co(II) typically forms tetrahedral or octahedral complexes with thiourea derivatives. These complexes are paramagnetic and their electronic spectra are characteristic of the specific geometry.

Zinc(II): As a d¹⁰ metal ion, Zn(II) exclusively forms colorless, diamagnetic complexes. With four-coordinate N,N'-dialkylthiourea ligands, a tetrahedral geometry is almost always observed.

Palladium(II) and Platinum(II): These d⁸ metal ions have a strong preference for a square planar coordination environment. nih.govnih.gov They readily form stable complexes with N,N'-dialkylthioureas, which can coordinate either as neutral, monodentate S-donors or as anionic, bidentate S,N-chelators. researchgate.netresearchgate.net

Rhodium(III): Rh(III) forms stable, kinetically inert octahedral complexes. Coordination with N-substituted thioureas often involves S,N- or S,O-chelation (in acylthioureas) to form highly stable structures. researchgate.netias.ac.in

Iron(III): Fe(III) is a hard metal ion and typically prefers coordination with harder donor atoms like oxygen and nitrogen over sulfur. However, Fe(III) complexes with ligands containing thiourea moieties have been reported, often featuring octahedral geometry where the thiourea may be part of a larger polydentate ligand system. nih.govmdpi.com

The stoichiometry of metal-thiourea complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, 1:3, 1:4, and even 1:6 being reported. This ratio, along with the nature of the metal ion and the ligand itself, determines the final geometry of the complex.

Below is a table summarizing the common geometrical preferences for various transition metal ions with N,N'-dialkylthiourea analogues.

| Metal Ion | Common Geometries | Typical Stoichiometry (M:L) | Example Complex Type |

|---|---|---|---|

| Cu(I) | Tetrahedral, Trigonal Planar | 1:2, 1:3, 1:4 | [Cu(L)4]+, [Cu(L)2X] |

| Ni(II) | Square Planar, Octahedral | 1:2, 1:3 | [Ni(L)2X2], [Ni(L-H)2] |

| Co(II) | Tetrahedral, Octahedral | 1:2, 1:4 | [Co(L)2X2] |

| Zn(II) | Tetrahedral | 1:2, 1:4 | [Zn(L)2X2] |

| Pd(II) | Square Planar | 1:2 | [Pd(L-H)2], [Pd(L)2X2] |

| Pt(II) | Square Planar | 1:2 | [Pt(L-H)2], [Pt(L)2X2] |

| Rh(III) | Octahedral | 1:2, 1:3 | [Rh(L-H)3] |

| Fe(III) | Octahedral | 1:2, 1:3 | [Fe(L-H)3] |

L = Neutral N,N'-dialkylthiourea; L-H = Deprotonated, anionic N,N'-dialkylthiourea; X = Anionic ligand (e.g., halide)

Characterization of these complexes relies heavily on techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, where a shift in the ν(C=S) stretching frequency upon coordination is indicative of sulfur bonding. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information on the ligand's environment, while single-crystal X-ray diffraction offers definitive structural elucidation.

Electrochemical Properties of Metal-Thiourea Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of metal-thiourea complexes. basjsci.edu.iq It provides insights into the stability of different oxidation states of the central metal ion and can reveal whether redox processes are reversible, quasi-reversible, or irreversible. researchgate.net

The electrochemical properties are highly dependent on the metal center, the coordination environment, and the nature of the substituents on the thiourea ligand. For instance, the electron-donating alkyl groups (hexyl and methyl) in this compound would be expected to increase the electron density on the sulfur and nitrogen atoms, which in turn affects the redox potential of the metal center.

Copper Complexes: CV studies of copper-thiourea complexes can confirm the +1 oxidation state in complexes formed from Cu(II) salts and investigate the Cu(II)/Cu(I) redox couple. This process is often quasi-reversible. researchgate.net

Nickel and Cobalt Complexes: The cyclic voltammograms for Ni(II) and Co(II) complexes with thiourea derivatives can show irreversible or quasi-reversible reduction peaks corresponding to the M(II)/M(I) couple. For example, some Ni(II) complexes exhibit a quasi-reversible reduction/oxidation peak for the Ni(II)/Ni(III) process, along with an irreversible oxidation peak associated with the ligand.

Iron and Rhodium Complexes: The redox behavior of Fe(III) and Rh(III) complexes can be studied to understand the stability of the +3 oxidation state and to probe potential catalytic cycles involving different oxidation states.

The table below presents representative electrochemical data for transition metal complexes with thiourea-type ligands.

| Metal Complex Type | Redox Process | Potential (V vs. ref) | Electrochemical Behavior |

|---|---|---|---|

| [Cu(II)(L)2]2+ | Cu(II) → Cu(I) | -0.1 to -0.5 | Quasi-reversible |

| [Ni(II)(L)2] | Ni(II) → Ni(I) | ~ -1.7 | Irreversible |

| [Co(II)(L)2] | Co(II) → Co(I) | ~ -1.7 | Irreversible |

| [Fe(III)(L)3] | Fe(III) → Fe(II) | -0.4 to -0.8 | Reversible/Quasi-reversible |

Note: Potentials are approximate and highly dependent on the specific ligand, solvent, and reference electrode used.

This electrochemical behavior is crucial for applications in catalysis, sensing, and materials science, where electron transfer processes are fundamental.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound and its analogues are intrinsically linked to the electronic configuration of the central metal ion and the geometry of the resulting complex. The number of unpaired d-electrons in the metal center is the primary determinant of paramagnetism in these compounds. libretexts.orglibretexts.org Magnetic susceptibility measurements are a key tool for elucidating the structure of these complexes, as the magnetic moment provides insight into the spin state and coordination environment of the metal ion. ias.ac.infiveable.me

For instance, transition metal complexes involving N-substituted thioureas exhibit a range of magnetic behaviors. The magnetic moments of these complexes, often measured in Bohr magnetons (B.M.), can indicate whether a complex is high-spin or low-spin, which in turn is influenced by the ligand field strength. libretexts.org In many cases, the measured effective magnetic moment (μeff) is compared to the theoretical "spin-only" value (μso) to understand the contribution of orbital angular momentum. libretexts.org

The geometry of the complex plays a crucial role in determining its magnetic properties. For example, Ni(II) complexes with N-substituted thioureas have been observed to adopt octahedral, square planar, and tetrahedral geometries, each with distinct magnetic characteristics. ias.ac.inresearchgate.net Octahedral Ni(II) complexes typically exhibit magnetic moment values in the range of 2.8 to 3.0 B.M., which is slightly above the spin-only value and indicative of two unpaired electrons. ias.ac.in In contrast, tetrahedral Co(II) complexes with similar ligands show higher magnetic moments, generally between 4.4 and 4.8 B.M. ias.ac.in

The nature of the substituents on the thiourea ligand can also influence the magnetic properties of the resulting coordination compounds. Different N-substituted thioureas, such as chlorophenyl thiourea, tolyl thiourea, and bromophenyl thiourea, can lead to the formation of complexes with varying magnetic susceptibilities. ias.ac.in

Interactive Table: Magnetic Data for Selected Metal Complexes with Thiourea Analogues

| Metal Ion | Ligand | Geometry | Magnetic Moment (μeff, B.M.) |

| Ni(II) | N-substituted thioureas | Octahedral | 2.8 - 3.0 |

| Co(II) | N-substituted thioureas | Tetrahedral | 4.4 - 4.8 |

| Cu(II) | Bis(thiourea)hydrazine | Square Planar | 1.86 - 1.96 |

| Ni(II) | Bis(thiourea)hydrazine | Square Planar | Diamagnetic |

Theoretical Studies on Metal-Thiourea Interactions and Chelation Mechanisms

Theoretical and computational studies provide significant insights into the nature of bonding and the mechanisms of chelation in metal complexes of this compound and its analogues. These studies often employ methods like Density Functional Theory (DFT) to model the electronic structure and geometry of the complexes. nih.govnih.gov

One of the key areas of investigation is the mode of coordination of the thiourea ligand. Thioureas can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate chelating agents, coordinating through both sulfur and nitrogen atoms. mdpi.com Computational models can help predict the preferred coordination mode by calculating the relative energies of different isomers.

Theoretical studies have also been used to understand the influence of various substituents on the thiourea backbone and their effect on the coordination properties of the ligand. These calculations can elucidate how different functional groups alter the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond.

Quantum chemical parameters such as hardness, electron affinity, and ionization energy can be calculated for the ligands and their metal complexes. mdpi.com These parameters offer a deeper understanding of the reactivity and stability of the coordination compounds. The agreement between theoretical predictions and experimental observations validates the computational models used and enhances our understanding of the intricate bonding and chelation mechanisms in these systems.

Biological Activity and Mechanistic Insights of N Hexyl N Methylthiourea Derivatives

General Mechanisms of Action of Thiourea (B124793) Derivatives in Biological Systems

The biological activity of thiourea derivatives is intrinsically linked to their unique structural features. The thiourea moiety contains a thionic group and two amino groups, which can act as both hydrogen bond donors and acceptors. biointerfaceresearch.com This capability allows them to form strong interactions with biological targets such as enzymes and cellular receptors. analis.com.my The presence of sulfur, nitrogen, and potentially oxygen atoms serves as ligating centers that can coordinate with a wide range of metal centers to form stable metal complexes, which often exhibit enhanced biological effects. mdpi.com

Many thiourea derivatives display a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.net Their mechanism often involves targeting multiple pathways involved in carcinogenesis or microbial pathogenesis. biointerfaceresearch.com The versatility of the thiourea structure allows for modifications that can improve ligand binding to biological targets, making them valuable scaffolds in the design of new therapeutic agents. biointerfaceresearch.com

Anticancer Activity Mechanisms

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines and, in some cases, reverse treatment resistance. mdpi.com Their anticancer effects are often multi-faceted, involving the inhibition of key enzymes and the disruption of cellular processes essential for tumor growth.

Enzyme Target Inhibition (e.g., Aromatase Inhibition, EGFR-TK Inhibition)

A primary mechanism of anticancer action for many thiourea derivatives is the inhibition of specific enzymes crucial for cancer cell survival and proliferation. biointerfaceresearch.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: EGFR is a receptor tyrosine kinase that plays a critical role in cancer progression. biointerfaceresearch.comresearchgate.net Overexpression or abnormal activation of EGFR is linked to the development of several cancers. researchgate.net Thiourea derivatives have been designed as potent EGFR inhibitors. nih.govnih.gov They can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling pathways that control cell proliferation, migration, and angiogenesis. nih.govmdpi.com For instance, certain quinazoline- and thiourea-containing sorafenib analogs act as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking studies show that the NH groups of the thiourea moiety can form hydrogen bonds with key amino acid residues like Met-793 and Pro-794 in the EGFR active site. nih.gov

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. clinpgx.org Inhibiting this enzyme is a major strategy in the treatment of hormone-dependent breast cancer. clinpgx.org While non-steroidal aromatase inhibitors often feature triazole or imidazole rings, the core principles of targeting the enzyme's active site are applicable in drug design. nih.govwesleyan.edu Thiourea derivatives, with their ability to be structurally modified, represent a scaffold that could be adapted to target aromatase, although specific examples directly linking N-hexyl-N'-methylthiourea to this mechanism are less common in the literature than for EGFR inhibition.

Cellular Antiproliferative Mechanisms (e.g., in specific cell lines)

Beyond enzyme inhibition, thiourea derivatives exert their anticancer effects through direct cellular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. mdpi.comnih.gov Their cytotoxic activity has been demonstrated across a wide range of human cancer cell lines.

For example, N,N′-diarylthiourea derivatives have been shown to suppress the growth of MCF-7 breast cancer cells. mdpi.com Studies have revealed that substituted thiourea derivatives can be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater efficacy than the standard chemotherapeutic drug cisplatin. nih.gov The mechanism frequently involves the induction of late-stage apoptosis or necrosis in these cancerous cells. nih.gov

Numerous studies have quantified the antiproliferative effects of various thiourea derivatives, often reporting the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. For instance, certain N-naphthoyl thiourea derivatives and their copper complexes have shown significant cytotoxic effects against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin. acs.org Similarly, thiourea derivatives bearing a benzodioxole moiety have demonstrated potent cytotoxic effects against HCT116, HepG2 (liver), and MCF-7 cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Thiourea Derivatives

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Thiourea derivatives are recognized for their potent antimicrobial properties against a wide range of pathogens, including drug-resistant strains. mdpi.comnih.gov Their mechanisms of action are diverse and can involve the disruption of essential bacterial and fungal cellular processes.

One proposed antibacterial mechanism is the inhibition of key enzymes involved in DNA replication and cell wall synthesis, such as DNA gyrase and topoisomerase IV. nih.gov Other thiourea-based compounds have been predicted to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com A study on a specific thiourea derivative, TD4, demonstrated its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the homeostasis of NAD+/NADH, a crucial cofactor in cellular metabolism, and compromising the integrity of the bacterial cell wall. mdpi.com

The antifungal activity of thiourea derivatives is also significant. They have shown efficacy against various fungal species, including Candida and Aspergillus. mdpi.com The mechanism can be attributed to the structural differences between fungal and bacterial cells; for instance, fungal cell walls contain chitin, while bacterial cell walls contain murein, presenting different targets for these compounds. nih.gov

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

Other Biological Activities (e.g., Soluble Epoxide Hydrolase (sEH) Inhibition, Antiviral Properties)

The therapeutic potential of thiourea derivatives extends beyond anticancer and antimicrobial applications.

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. mdpi.comnih.gov Inhibition of sEH increases the levels of beneficial EETs, making sEH a therapeutic target for conditions like hypertension, inflammation, and pain. mdpi.comnih.gov Thiourea derivatives have been developed as potent sEH inhibitors. A key advantage of thiourea-based sEH inhibitors over their urea counterparts is their significantly better water solubility, which may lead to improved bioavailability. ub.edu

Antiviral Properties: Thiourea derivatives have demonstrated activity against a range of viruses. N,N'-disubstituted thiourea derivatives have been shown to inhibit picornaviruses by significantly reducing viral RNA synthesis. nih.gov Other derivatives have been identified as dual inhibitors of the HIV-1 capsid (CA) and human cyclophilin A (CypA), both of which are critical for HIV-1 replication. nih.gov

Structure-Activity Relationship (SAR) Studies and Substituent Effects on Biological Efficacy

The biological efficacy of thiourea derivatives is highly dependent on the nature and position of the substituents on their nitrogen atoms. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. analis.com.mynih.gov

For anticancer activity, the introduction of electron-withdrawing groups (EWGs) like halogens or nitro groups onto the aryl rings of N,N'-diarylthioureas often enhances their cytotoxic effects. analis.com.mynih.gov For example, N-benzoyl-N'-phenylthiourea derivatives with chloro substituents showed potent activity against MCF-7 breast cancer cells, with the 2,4-dichloro substituted compound being the most active. ubaya.ac.id The lipophilicity conferred by these substituents plays a significant role in the compound's ability to cross cell membranes and interact with intracellular targets. ubaya.ac.id The presence of bulky groups can sometimes diminish activity, indicating that steric factors are also important. analis.com.my

In the context of antimicrobial activity, the substitution pattern is equally critical. For N-alkyl substituted thioureas, an increase in the number of alkyl substituents can enhance antibacterial activity by increasing the compound's hydrophobic character. researchgate.net For N-acyl thiourea derivatives, the presence of halogen atoms, particularly fluorine, on the phenyl ring has been shown to be crucial for antibacterial and antifungal effects. mdpi.com

Regarding other activities, SAR studies on antiviral thiourea derivatives targeting HIV-1 have helped identify optimal compounds for future development. nih.gov For sEH inhibitors, SAR studies have shown that while N-hexyl substituents can lead to potent compounds, shorter alkyl chains like n-propyl can sometimes result in better inhibitory activity, highlighting the sensitive relationship between substituent size and enzyme binding. nih.gov

Metabolomic Studies of Thiourea Derivatives in Biological Contexts

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the context of pharmacologically active compounds like thiourea derivatives, metabolomic studies can offer profound insights into their mechanisms of action, downstream biological effects, and potential biomarkers of response or toxicity. While specific metabolomic investigations on this compound are not extensively documented in publicly available literature, the broader biological activities of thiourea derivatives suggest key areas where metabolomic analysis would be highly informative.

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netmdpi.com These activities stem from their ability to interact with various biological macromolecules, including proteins and enzymes, thereby influencing cellular signaling and metabolic pathways. analis.com.mybiointerfaceresearch.com Understanding the metabolic perturbations induced by these compounds is crucial for a comprehensive grasp of their pharmacological profiles.

A hypothetical metabolomic investigation of a thiourea derivative, such as this compound, in a biological system (e.g., cancer cell lines) would typically involve the following steps:

Exposure: Treating the biological system with the thiourea derivative at a specific concentration and for a defined duration.

Metabolite Extraction: Quenching the metabolic activity and extracting the intracellular or extracellular metabolites.

Data Acquisition: Analyzing the metabolite extracts using high-resolution analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Data Analysis: Identifying and quantifying the altered metabolites and mapping them to specific metabolic pathways.

Based on the known biological activities of thiourea derivatives, metabolomic studies could be expected to reveal alterations in several key metabolic pathways.

Potential Metabolic Pathways Affected by Thiourea Derivatives

| Metabolic Pathway | Potential Impact of Thiourea Derivatives | Rationale based on Known Biological Activities |

| Energy Metabolism | Alterations in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. | Many anticancer agents target the altered energy metabolism of cancer cells (the Warburg effect). |

| Amino Acid Metabolism | Changes in the levels of essential and non-essential amino acids. | Amino acids are crucial for protein synthesis and cellular proliferation, key targets in cancer therapy. |

| Lipid Metabolism | Modifications in fatty acid synthesis, beta-oxidation, and membrane lipid composition. | Lipids are essential for cell membrane integrity and signaling, processes often dysregulated in disease. |

| Nucleotide Metabolism | Perturbations in the synthesis and degradation of purines and pyrimidines. | Nucleotides are the building blocks of DNA and RNA, and their metabolism is a target for antiproliferative drugs. |

| Redox Metabolism | Changes in the levels of antioxidants like glutathione and other redox-active metabolites. | Thiourea derivatives are known to possess antioxidant properties and can modulate cellular redox status. researchgate.net |

Expected Research Findings from Metabolomic Studies

Detailed research findings from metabolomic studies would provide granular insights into the mechanism of action of this compound and related compounds. For instance, a decrease in glycolytic intermediates coupled with an increase in TCA cycle metabolites might suggest a shift from aerobic glycolysis towards oxidative phosphorylation. Conversely, an accumulation of upstream glycolytic metabolites could indicate the inhibition of a key glycolytic enzyme.

The following table illustrates hypothetical data that could be generated from a metabolomic study of a cancer cell line treated with a thiourea derivative.

Hypothetical Metabolomic Data Table

| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway |

| Glucose | 0.8 | 0.04 | Glycolysis |

| Lactate | 0.6 | 0.01 | Glycolysis |

| Citrate | 1.5 | 0.03 | TCA Cycle |

| Glutamine | 0.7 | 0.02 | Amino Acid Metabolism |

| Proline | 1.8 | 0.01 | Amino Acid Metabolism |

| Palmitate | 1.4 | 0.04 | Fatty Acid Synthesis |

| Glutathione (GSH) | 1.9 | 0.005 | Redox Metabolism |

Advanced Applications in Materials Science and Analytical Chemistry

Corrosion Inhibition Mechanisms and Performance

N-hexyl-N'-methylthiourea functions as an effective corrosion inhibitor for metals, particularly steel in acidic environments. Its inhibitory action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.commdpi.com The mechanism of this adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions. mdpi.com

The inhibitor's performance is rooted in its molecular structure. The sulfur and nitrogen atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of strong coordinate bonds (chemisorption). nih.gov This interaction is further stabilized by the presence of the alkyl chains (hexyl and methyl groups). Physisorption occurs via electrostatic interactions between the charged metal surface and the protonated thiourea (B124793) molecule in the acidic solution. mdpi.com

Table 1: Corrosion Inhibition Efficiency of N-phenylthiourea (a related compound) on Mild Steel This table presents data for a structurally similar thiourea derivative to illustrate typical performance.

| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Adsorption Isotherm Model | Reference |

|---|---|---|---|---|

| 1.0 M Hydrochloric Acid | Optimal | 94.95% | Langmuir | nih.gov |

| 3.5 wt.% Sodium Chloride | Optimal | 55.70% | Modified Langmuir | nih.gov |

The adsorption process often follows established isotherm models, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov

Adsorption and Chelation Applications for Metal Ion Removal

The same structural features that make this compound an effective corrosion inhibitor also enable its use in environmental remediation for the removal of toxic heavy metal ions from aqueous solutions. researchgate.net The process relies on the principles of adsorption and chelation. The sulfur and nitrogen atoms in the thiourea group act as soft and borderline Lewis bases, respectively, giving them a strong affinity for heavy metal ions, which are typically soft or borderline Lewis acids (e.g., Pb(II), Cd(II), Hg(II), Cu(II)). researchgate.netdeswater.com

When an aqueous solution containing heavy metal ions is treated with a material functionalized with this compound, the thiourea moieties act as chelating agents. osti.gov They form stable coordination complexes with the metal ions, effectively sequestering them from the solution onto the adsorbent's surface. osti.gov This process is highly dependent on factors such as pH, contact time, initial metal ion concentration, and adsorbent dosage. mdpi.com

The efficiency of removal is often quantified by the adsorption capacity, which measures the amount of metal ion adsorbed per unit mass of the adsorbent. Chelating resins functionalized with groups similar to thiourea have demonstrated significant adsorption capacities for various heavy metals. nih.govfrontiersin.org

Table 2: Representative Adsorption Performance of Chelating Resins for Heavy Metal Ions This table shows data for various chelating materials to provide context for the potential application of this compound.

| Adsorbent Type | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Sulfhydryl modified nano TiO₂ | Pb(II) | ~196 | Not Specified | frontiersin.org |

| Sulfhydryl modified nano TiO₂ | Cd(II) | ~140 | Not Specified | frontiersin.org |

| Hydroxamic acid modified resin | Cr(III) | 43.15 | 4.0 | nih.gov |

| Hydroxamic acid modified resin | Pb(II) | 113.21 | 5.0 | nih.gov |

Use as Ligands in Catalysis (e.g., Cooperative Catalysis)

In the field of catalysis, ligands play a crucial role by binding to a central metal atom to form a catalyst complex, thereby modulating its reactivity and selectivity. This compound, with its electron-donating sulfur and nitrogen atoms, can function as a ligand for various transition metals.

A particularly advanced application is in "cooperative catalysis," where the ligand is not merely a passive spectator but actively participates in the chemical transformation. jiaolei.groupvu.nl Ligands designed for cooperative catalysis often possess a feature, such as an internal base or a redox-active site, that works in concert with the metal center. jiaolei.group

Sensing Applications (e.g., Metal Ion Sensors)

The strong and often selective binding affinity of the thiourea group for specific metal ions makes this compound a prime candidate for use in chemical sensors. mdpi.com These sensors, often called chemosensors, are molecules designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a target analyte. researchgate.net

To create a sensor, the this compound unit (the "ionophore" or binding site) would be chemically linked to a signaling unit (a "fluorophore" or "chromophore"). researchgate.net In the absence of the target metal ion, the sensor has a baseline optical property. Upon introduction of the target metal, the thiourea group selectively binds it. This binding event alters the electronic properties of the molecule, which in turn modulates the behavior of the signaling unit, causing a detectable change in the fluorescence intensity or color of the solution. mdpi.comresearchgate.net Thiourea-based fluorescent sensors have been successfully developed for the sensitive and selective detection of various metal ions, including mercury, zinc, and cadmium. researchgate.net

Table 3: Performance of Thiourea-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Type | Target Ion | Signaling Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Naphthyl thiourea-based sensor | Ag⁺ | Fluorescence turn-on | 3.82 µM | mdpi.com |

| Picolinamide thiourea sensor (MePic) | Hg²⁺ | Fluorescence quenching | Not Specified | researchgate.net |

| Picolinamide thiourea sensor (DiPic) | Zn²⁺ / Cd²⁺ | Fluorescence quenching | Not Specified | researchgate.net |

Role in Specific Industrial Applications (e.g., Coolant Compositions)

The robust corrosion inhibition properties of this compound make it a valuable additive in various industrial formulations where metal protection is critical. One such application is in coolant compositions for automotive and industrial machinery. Coolant systems are typically constructed from a variety of metals and are susceptible to corrosion due to the presence of water, high temperatures, and dissolved electrolytes.

By incorporating this compound into a coolant formulation, a protective layer can be formed on the internal metal surfaces of the engine block, radiator, and other components. This layer mitigates corrosion, preventing damage, improving heat transfer efficiency, and extending the operational life of the cooling system. The use of thiourea derivatives as additives for corrosion protection in industrial settings is a well-established practice. science.gov

Analytical Method Development for Detection and Quantification of Thiourea Derivatives

The increasing use of thiourea derivatives, including this compound, necessitates the development of reliable analytical methods for their detection and quantification in various matrices. Several analytical techniques have been adapted for this purpose, ranging from classical wet chemistry to modern instrumental methods. biorxiv.orgnih.gov

Titrimetric Methods: These methods often involve the oxidation of the sulfur atom in the thiourea group using a standard solution of an oxidizing agent, such as N-bromosaccharin. The endpoint is determined using an indicator, allowing for the quantification of the thiourea derivative. troindia.in

Spectrophotometry: Catalytic kinetic methods have been developed where the thiourea derivative catalyzes a color-changing reaction, for instance, the oxidation of a dye. The rate of color change, measured with a spectrophotometer, is proportional to the concentration of the thiourea derivative. science.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful technique for separating the target compound from other components in a sample. nih.gov For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique allows for precise quantification even at very low concentrations (pg/mL levels) and is suitable for complex samples like biological fluids. biorxiv.orgbiorxiv.org

Table 4: Summary of Analytical Methods for Thiourea Derivatives

| Analytical Technique | Principle of Detection | Key Performance Metrics | Reference |

|---|---|---|---|

| Titrimetry (with N-bromosaccharin) | Oxidation of the thiourea group | Simple, accurate for micro-scale determination (±1% precision) | troindia.in |

| Catalytic Kinetic Spectrophotometry | Catalysis of a dye oxidation reaction | Sensitive, with detection limits in the mg/L range | science.gov |

| Reversed-Phase HPLC (RP-HPLC) | Chromatographic separation with UV or other detectors | Good linearity (R² > 0.99), detection limits in µg/mL range | nih.gov |

| Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) | Chromatographic separation followed by mass-to-charge ratio detection | Highly sensitive and selective, LLOQ in ng/mL or pg/mL range | biorxiv.orgbiorxiv.org |

Future Directions and Emerging Research Avenues

Design of Novel Multi-functional Thiourea (B124793) Architectures

The development of multi-functional molecules is a growing trend in materials science and catalysis. Thiourea derivatives are known to act as powerful organocatalysts through dual hydrogen bonding. researchgate.net Future research could focus on incorporating the N-hexyl-N'-methylthiourea moiety into larger, more complex molecular frameworks.

By appending other functional groups, it may be possible to create catalysts with enhanced activity and selectivity. For instance, attaching a basic amine group could lead to bifunctional acid-base catalysts, while integrating a chiral scaffold could enable asymmetric synthesis. researchgate.net The design of such multi-functional architectures could lead to novel applications in areas like the synthesis of pharmaceuticals and other fine chemicals. Research into triazole tethers to connect the thiourea unit with other functionalities has shown promise in creating versatile molecular designs. researchgate.net

Integration with Nanomaterials (e.g., Thiourea-Modified Chitosan)

The integration of organic molecules with nanomaterials can produce hybrid materials with synergistic properties. A promising area of research is the modification of biopolymers like chitosan (B1678972) with thiourea derivatives. nih.govnih.gov Thiourea-modified chitosan has demonstrated potential for the adsorption of heavy metal ions from wastewater. nih.gov

Specifically, this compound could be chemically grafted onto the surface of chitosan or other nanomaterials such as zinc sulfide (B99878) or titanium dioxide. nih.govhnu.edu.cn The resulting composite materials could exhibit enhanced performance in applications like environmental remediation, for example, in the photocatalytic degradation of organic pollutants. nih.gov The presence of sulfur and nitrogen atoms in the thiourea structure can form complexes with metal ions, making these materials effective sorbents. researchgate.net Further research could explore the synthesis and characterization of such nanocomposites and evaluate their efficacy in various applications. semanticscholar.org

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and development. Advanced computational modeling, including three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations, can be applied to this compound. nih.govnih.gov

These methods can help in understanding the potential interactions of this compound with biological targets, such as enzymes and receptors. acs.orgresearchgate.net For instance, computational studies on other thiourea analogs have been used to identify potent enzyme inhibitors. nih.govnih.gov By creating predictive models, researchers can screen for potential biological activities and design new derivatives with improved efficacy. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional experimental methods in drug discovery. researchgate.net

Exploration of New Biological Targets and Mechanistic Pathways

Thiourea derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. biointerfaceresearch.commdpi.com A critical area for future research is the exploration of the specific biological targets and mechanistic pathways of this compound.

Experimental studies are needed to screen this compound against a variety of cell lines and pathogens to identify any potential therapeutic effects. biointerfaceresearch.com Should any activity be discovered, further research would be required to elucidate the underlying mechanism of action. This could involve identifying the specific enzymes or receptors that the compound interacts with and understanding how this interaction leads to a biological response. biointerfaceresearch.commdpi.com Such studies are crucial for the development of new therapeutic agents. researchgate.net

Sustainable Synthesis and Application Development in Green Chemistry

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research should focus on developing sustainable and environmentally friendly methods for the synthesis of this compound. This includes the use of greener solvents, such as water or deep eutectic solvents, and developing solvent-free reaction conditions. rsc.orgasianpubs.orgrsc.orgderpharmachemica.com

For example, one-pot synthesis methods using biodegradable and eco-friendly materials can improve the efficiency and reduce the environmental impact of the synthesis process. rsc.orgnih.gov Furthermore, the development of applications for this compound that align with the principles of green chemistry, such as its use in pollution remediation or as a catalyst in environmentally benign reactions, would be a valuable contribution to the field. derpharmachemica.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.